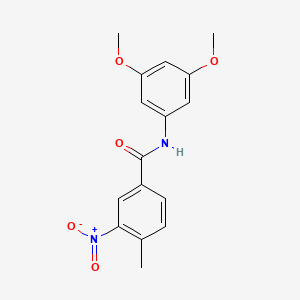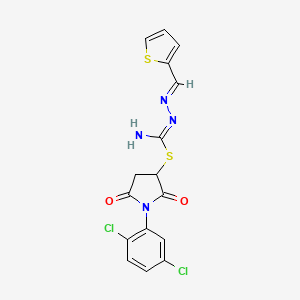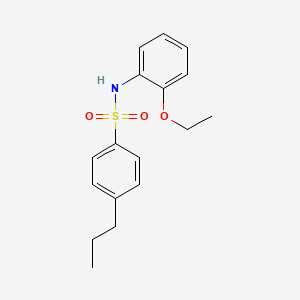![molecular formula C9H13N2O2PS B5884767 N-[(2E)-1-ETHYL-2(1H)-PYRIDINYLIDENE]-1,3,2-DIOXAPHOSPHOLAN-2-AMINE 2-SULFIDE](/img/structure/B5884767.png)
N-[(2E)-1-ETHYL-2(1H)-PYRIDINYLIDENE]-1,3,2-DIOXAPHOSPHOLAN-2-AMINE 2-SULFIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2E)-1-ETHYL-2(1H)-PYRIDINYLIDENE]-1,3,2-DIOXAPHOSPHOLAN-2-AMINE 2-SULFIDE is a complex organic compound that features a unique combination of pyridine, dioxaphospholane, and amine sulfide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-1-ETHYL-2(1H)-PYRIDINYLIDENE]-1,3,2-DIOXAPHOSPHOLAN-2-AMINE 2-SULFIDE typically involves the reaction of a pyridine derivative with a dioxaphospholane precursor under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-1-ETHYL-2(1H)-PYRIDINYLIDENE]-1,3,2-DIOXAPHOSPHOLAN-2-AMINE 2-SULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2E)-1-ETHYL-2(1H)-PYRIDINYLIDENE]-1,3,2-DIOXAPHOSPHOLAN-2-AMINE 2-SULFIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-[(2E)-1-ETHYL-2(1H)-PYRIDINYLIDENE]-1,3,2-DIOXAPHOSPHOLAN-2-AMINE 2-SULFIDE involves its interaction with specific molecular targets and pathways. The pyridinylidene moiety can coordinate with metal ions, influencing various biochemical processes. The amine sulfide group can undergo redox reactions, modulating the compound’s activity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-[(2E)-1-METHYL-2(1H)-PYRIDINYLIDENE]-1,3,2-DIOXAPHOSPHOLAN-2-AMINE 2-SULFIDE
- N-[(2E)-1-ETHYL-2(1H)-PYRIDINYLIDENE]-1,3,2-DIOXAPHOSPHOLAN-2-AMINE 2-OXIDE
Uniqueness
N-[(2E)-1-ETHYL-2(1H)-PYRIDINYLIDENE]-1,3,2-DIOXAPHOSPHOLAN-2-AMINE 2-SULFIDE is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both pyridinylidene and dioxaphospholane moieties allows for versatile coordination chemistry and redox behavior, setting it apart from similar compounds.
Properties
IUPAC Name |
(E)-1-ethyl-N-(2-sulfanylidene-1,3,2λ5-dioxaphospholan-2-yl)pyridin-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O2PS/c1-2-11-6-4-3-5-9(11)10-14(15)12-7-8-13-14/h3-6H,2,7-8H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPGLUKLGXIUTD-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=CC1=NP2(=S)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C=CC=C/C1=N\P2(=S)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2O2PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-bromophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]quinazolin-4-amine](/img/structure/B5884688.png)


![N'-[(5-ethyl-2-thienyl)methylene]-2-isobutyl-4-quinolinecarbohydrazide](/img/structure/B5884712.png)
![4-ethyl-7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one](/img/structure/B5884727.png)
![ETHYL 3-[2-(PHENYLSULFANYL)ACETAMIDO]BENZOATE](/img/structure/B5884730.png)
![{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5884735.png)

![ethyl 2-[(3,4-dichlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5884748.png)
![5-chloro-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5884749.png)

![methyl [4-(diphenylmethyl)-1-piperazinyl]acetate](/img/structure/B5884775.png)


